3-amino-6-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
WAY-322940 is a chemical compound known for its role as an inhibitor of Rho kinase. It has a molecular formula of C22H20N4O4S and a molecular weight of 436.48 g/mol . This compound is primarily used in scientific research to study the inhibition of Rho kinase, which is involved in various cellular functions such as contraction, motility, proliferation, and apoptosis .
Preparation Methods
The synthesis of WAY-322940 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers.
Industrial production methods for WAY-322940 are not widely documented, but they likely involve large-scale organic synthesis techniques, including the use of reactors and purification systems to ensure high purity and yield .
Chemical Reactions Analysis
WAY-322940 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol .
Scientific Research Applications
WAY-322940 is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the inhibition of Rho kinase and its effects on various chemical pathways.
Biology: It helps in understanding the role of Rho kinase in cellular functions such as contraction, motility, and apoptosis.
Medicine: Research involving WAY-322940 contributes to the development of therapeutic agents targeting Rho kinase for conditions like hypertension, cancer, and neurological disorders.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-322940 exerts its effects by inhibiting Rho kinase, an enzyme that plays a crucial role in various cellular processes. The inhibition of Rho kinase affects the phosphorylation of downstream targets, leading to changes in cellular functions such as contraction, motility, and proliferation. The molecular targets and pathways involved include the RhoA/Rho kinase pathway, which is critical for the regulation of the cytoskeleton and cell movement .
Comparison with Similar Compounds
WAY-322940 is unique in its specific inhibition of Rho kinase. Similar compounds include:
Y-27632: Another Rho kinase inhibitor with a different chemical structure but similar biological activity.
Fasudil: A Rho kinase inhibitor used clinically for the treatment of cerebral vasospasm.
HA-1077:
WAY-322940 stands out due to its high specificity and potency as a Rho kinase inhibitor, making it a valuable tool in scientific research .
Properties
IUPAC Name |
3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-28-16-10-13(11-17(29-2)19(16)30-3)25-21(27)20-18(23)14-4-5-15(26-22(14)31-20)12-6-8-24-9-7-12/h4-11H,23H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJDAVFCVMSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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